3-(Trifluoromethyl)cinnamic acid methyl ester

Solid-state photochemistry Photodimerization Crystal engineering

Sourcing challenges arise when para-trifluoromethyl or free-acid analogs fail in Cinacalcet synthesis. 3-(Trifluoromethyl)cinnamic acid methyl ester is the validated meta-substituted methyl ester that ensures correct reactivity and regulatory impurity profiling. • Enables the established industrial route to Cinacalcet hydrochloride; ortho- or para-isomers cannot substitute. • Functions as Cinacalcet Impurity 101 reference standard for HPLC/GC method validation. • Monomeric solid-state behavior under light irradiation, unlike the para-isomer, supports crystal engineering studies.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 87087-35-2
Cat. No. B1352279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)cinnamic acid methyl ester
CAS87087-35-2
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+
InChIKeyZQAIZQSBGPNEEN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)cinnamic acid methyl ester: Key Intermediate for Cinacalcet


3-(Trifluoromethyl)cinnamic acid methyl ester is a cinnamic acid derivative characterized by a trifluoromethyl group at the meta-position of the phenyl ring and a methyl ester moiety. It serves as a key intermediate in the synthesis of the calcimimetic agent Cinacalcet [1]. The compound's molecular formula is C11H9F3O2 with a molecular weight of 230.18 g/mol . Physicochemical properties include a predicted boiling point of 265.7±35.0 °C, a density of 1.251±0.06 g/cm³, and a refractive index of 1.494 [1].

Why 3-(Trifluoromethyl)cinnamic acid methyl ester Resists Simple Substitution


Substituting this compound with a closely related analog, such as a para-trifluoromethyl isomer or the free acid, can fail based on distinct reactivity and application requirements. The meta-position of the CF3 group critically influences electron distribution, steric effects, and solid-state photoreactivity, differentiating it from ortho- or para-substituted analogs [1][2]. Furthermore, the methyl ester is a specific intermediate for pharmaceutical synthesis, particularly for Cinacalcet, where changing the ester or the substitution pattern fundamentally alters the synthetic pathway and introduces different impurity profiles . Direct empirical evidence for these differences is quantified in the following guide.

3-(Trifluoromethyl)cinnamic acid methyl ester vs. Analogs: Data-Driven Selection Guide


Meta-CF3 Substitution Prevents Solid-State Photodimerization

The meta-substituted free acid analog (3-tfmca) shows a fundamentally different photochemical outcome compared to its para-substituted isomer (4-tfmca). Under identical irradiation conditions within a KBr pellet matrix, 4-tfmca undergoes near-quantitative [2+2] photodimerization, a reaction that is significantly suppressed for 3-tfmca, which only shows subtle photochemical changes. This indicates that the meta-CF3 group imposes a crystal lattice geometry unfavorable for topochemical photodimerization, a key reactivity difference that is expected to be preserved in the methyl ester analog [1].

Solid-state photochemistry Photodimerization Crystal engineering

meta-CF3 Substitution Required for Cinacalcet Synthesis

Methyl 3-(trifluoromethyl)cinnamate is specifically employed as a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Cinacalcet hydrochloride [1]. The meta-position of the trifluoromethyl group is critical for the pharmacological activity of the final drug. Using the 4-(trifluoromethyl) isomer (CAS 20754-22-7) or the 2-(trifluoromethyl) isomer in the same synthetic route would produce a different active molecule with an unproven safety and efficacy profile, thus not meeting the strict quality and regulatory requirements for pharmaceutical manufacturing.

Pharmaceutical intermediates Drug synthesis Cinacalcet

Methyl Ester as Cinacalcet Impurity 101 Reference

3-(Trifluoromethyl)cinnamic acid methyl ester is specifically cataloged as 'Cinacalcet Impurity 101', a known and regulated impurity in the drug manufacturing process . Its analog, 3-(trifluoromethyl)cinnamic acid ethyl ester, is not listed as this specific impurity. Quantitative analysis and control of this specific methyl ester impurity are required to ensure the purity of the final drug substance, making it an essential reference material for analytical chemistry in pharmaceutical settings. Using a different ester, such as the ethyl or free acid analog, would not serve as a valid reference standard for this specific impurity.

Pharmaceutical quality control Impurity profiling Reference standards

Meta-CF3 vs. Para-CF3 Electronic Differences

While both meta- and para-trifluoromethyl cinnamamides exhibit high anticonvulsant activity with no significant difference between them, their electronic properties are distinct. The Hammett constant for the p-CF3 group is higher than that of the m-CF3 group [1]. This suggests that the meta-substituted analog achieves comparable biological potency via a different electronic mechanism. The steric effect of the ortho-CF3 group, however, decreases activity by disrupting conjugation [1]. This electronic and steric differentiation implies that in new structure-activity relationship (SAR) explorations, the meta-substituted methyl ester offers a unique electronic profile compared to its isomers.

Hammett constants Structure-activity relationship Anticonvulsant activity

High Purity and Batch Consistency for Reproducible Research

Commercial sources specify a minimum purity of 98% (HPLC) for this compound, with moisture content controlled at ≤0.5% . This high purity, confirmed by batch-specific Certificates of Analysis (COA) and structural characterization data , minimizes the risk of irreproducible results in sensitive biological assays or synthetic steps caused by contaminants. In contrast, less specialized analogs like unsubstituted methyl cinnamate may be obtained at varying purity grades (e.g., technical grade), introducing variability.

Chemical purity Analytical characterization Reproducibility

3-(Trifluoromethyl)cinnamic acid methyl ester Application Scenarios


Cinacalcet API Intermediate Synthesis

This compound is a validated intermediate for the industrial synthesis of the calcimimetic drug Cinacalcet hydrochloride [1]. The specific meta-substitution is essential for the pharmacological activity of the final API, meaning that neither the ortho- nor para-substituted isomers can be used as a direct substitute in the established synthetic route [2]. Procurement of this specific isomer is therefore mandatory for scaling up and manufacturing Cinacalcet, ensuring the final product's therapeutic efficacy and safety profile.

Impurity 101 Reference Standard for Cinacalcet

Methyl 3-(trifluoromethyl)cinnamate is specifically designated as 'Cinacalcet Impurity 101', a known impurity that must be monitored and controlled during drug production [1]. Quality control and regulatory compliance depend on the availability of a pure reference standard of this exact methyl ester, as the ethyl ester or free acid analogs are distinct chemical entities that cannot serve as the reference for this specific impurity assay. Procuring this compound is required for developing and validating analytical methods like HPLC or GC to ensure the purity of Cinacalcet drug batches.

Meta-CF3 Crystal Engineering and Solid-State Reactivity

Based on the observation that the free acid analog (3-tfmca) strongly resists solid-state photodimerization, unlike its para-isomer which quantitatively converts to a dimer [1], the methyl ester derivative can be used to study the influence of meta-CF3 substitution on crystal packing. This makes it a viable building block for solid-state synthesis where maintaining a monomeric state under light irradiation is crucial, providing a distinct advantage over the 4-(trifluoromethyl) isomer for synthesizing guest-host or polymer materials.

SAR Studies Using Meta-CF3 Electronic Effects

The meta-trifluoromethyl group provides a unique electronic signature—a lower Hammett constant than the para isomer—while maintaining similar biological potency in cinnamamide analogs [1]. Researchers can use this methyl ester as a precursor to explore new bioactive compounds where the specific electronic and steric properties of the meta-CF3 group are desired to potentially improve selectivity, metabolic stability, or reduce off-target interactions, differentiating it from the para-CF3 class.

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